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Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib deacryloylpiperidine, systematically named 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-
d]pyrimidin-4-amine, is a critical chemical entity associated with the potent Bruton's tyrosine
kinase (BTK) inhibitor, Ibrutinib. It is recognized both as a key synthetic intermediate in the
manufacturing of Ibrutinib and as a potential process-related impurity.[1] Given the stringent
regulatory requirements for pharmaceutical purity, a thorough understanding of the chemical
and physical properties of such related substances is paramount for drug development and
quality control. This technical guide provides a comprehensive overview of the known
properties of Ibrutinib deacryloylpiperidine, including its synthesis, analytical
characterization, and what is known about its biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Ibrutinib deacryloylpiperidine are
summarized in the tables below. These data are essential for its identification, purification, and
handling.

Table 1: Chemical Identification
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Property Value Reference
3-(4-phenoxyphenyl)-1H-
Chemical Name pyrazolo[3,4-d]pyrimidin-4- [2]
amine
Ibrutinib Impurity 8, Ibrutinib N-
Synonyms [3]
2, IBT4A
CAS Number 330786-24-8 [4]
Molecular Formula C17H13NsO [5]
Molecular Weight 303.32 g/mol [5]
White to off-white, pale brown,
Appearance _ [6]
or gray solid
Table 2: Physicochemical Properties
Property Value Reference
Melting Point Not explicitly available
Boiling Point Not explicitly available
Soluble in DMSO (= 30
mg/mL); Sparingly soluble in
Solubility g/mL); Sparingly [71[8]

ethanol (~0.25 mg/mL);

Practically insoluble in water.

LogP (calculated)

2.8

pKa (predicted)

Not available

Storage Conditions

Store at -20°C, protected from
light.

[8]

Synthesis and Formation

Ibrutinib deacryloylpiperidine is a pivotal intermediate in several synthetic routes to Ibrutinib.

[9][10] Its formation is a planned step in these syntheses. It can also arise as a degradation
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product of Ibrutinib under certain conditions, although it is more commonly considered a
process-related impurity from the manufacturing process.[11][12]

Synthetic Pathway Overview

A common synthetic approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-
d]pyrimidin-4-amine with a protected and activated piperidine derivative, followed by
deprotection and subsequent acylation to yield Ibrutinib. The deacryloylpiperidine compound is
the core structure before the final acryloyl group is introduced.

General Synthetic Workflow for Ibrutinib
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A simplified workflow for the synthesis of Ibrutinib.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of Ibrutinib deacryloylpiperidine
are often proprietary. However, based on the analysis of Ibrutinib and its impurities, the
following methodologies are representative.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Ibrutinib and its related
compounds.[13][14]

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 um patrticle size) is
typically used.

o Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g.,
ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

o Detection: UV detection at a wavelength of approximately 260 nm is suitable for these
aromatic compounds.[8]

o Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase
or DMSO.
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Typical HPLC Analysis Workflow
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A general workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are crucial for the structural confirmation of Ibrutinib deacryloylpiperidine.
While a specific public spectrum for this compound is not readily available, a predicted
spectrum can be generated based on its chemical structure. The spectrum would be expected
to show characteristic signals for the aromatic protons of the phenoxyphenyl group, the
pyrazolopyrimidine core, and the amine protons.[15]

Mass Spectrometry (MS)
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Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the
identification and confirmation of Ibrutinib impurities.[13][16] Electrospray ionization (ESI) in
positive ion mode is a common technique. The fragmentation pattern would be expected to
show characteristic losses related to the pyrazolopyrimidine and phenoxyphenyl moieties.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity of
Ibrutinib deacryloylpiperidine. As it is primarily considered an impurity or a synthetic
precursor, it has not been the focus of extensive biological investigation.

Context of Ibrutinib's Mechanism of Action

To understand the potential, albeit unconfirmed, biological implications of this impurity, it is
essential to consider the mechanism of its parent compound, Ibrutinib. Ibrutinib is a potent and
irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor
(BCR) signaling pathway.[17] By covalently binding to a cysteine residue (Cys481) in the active
site of BTK, Ibrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation
and survival.[17]
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Ibrutinib's Inhibition of the BCR Signaling Pathway
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The established inhibitory action of Ibrutinib on the BCR pathway.

Potential for Biological Activity

Without the acryloyl group, Ibrutinib deacryloylpiperidine cannot form the covalent bond with
Cys481 that is critical for Ibrutinib's irreversible inhibition of BTK.[17] This suggests that if it has
any activity, it would likely be as a reversible, and probably much weaker, inhibitor. Any
potential off-target effects are also unknown. The primary concern regarding this compound in
a pharmaceutical formulation is its status as an impurity that needs to be controlled within strict
limits to ensure the safety and efficacy of the final drug product.[18]
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Conclusion

Ibrutinib deacryloylpiperidine is a well-characterized chemical entity in the context of
Ibrutinib synthesis and impurity profiling. Its chemical and physical properties are largely
defined, providing a solid foundation for its analytical detection and control. While detailed
experimental protocols are often proprietary, standard analytical techniques like HPLC, NMR,
and MS can be readily applied for its characterization. The biological activity of this specific
compound remains an area with limited public information, but its structural relationship to
Ibrutinib provides a clear rationale for its stringent control as an impurity in the final
pharmaceutical product. Further research into the potential biological effects of this and other
Ibrutinib-related compounds could provide deeper insights into the structure-activity
relationships of BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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